molecular formula C17H29N5O3 B13086199 Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-YL)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-YL)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B13086199
M. Wt: 351.4 g/mol
InChI Key: KNAOOZCQNCGGIS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-1-oxa-4,9-diazaspiro[55]undecane-9-carboxylate is a complex organic compound that features a spirocyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps, including condensation, reduction, and protection reactions. One common approach starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which is then subjected to a series of reactions including nitrosation, reduction, esterification, and condensation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. For example, the pyrazole ring can interact with enzyme active sites, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is unique due to its spirocyclic structure and the presence of multiple functional groups, which provide a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C17H29N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

tert-butyl 4-(4-amino-2-methylpyrazol-3-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C17H29N5O3/c1-16(2,3)25-15(23)21-7-5-17(6-8-21)12-22(9-10-24-17)14-13(18)11-19-20(14)4/h11H,5-10,12,18H2,1-4H3

InChI Key

KNAOOZCQNCGGIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN(CCO2)C3=C(C=NN3C)N

Origin of Product

United States

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